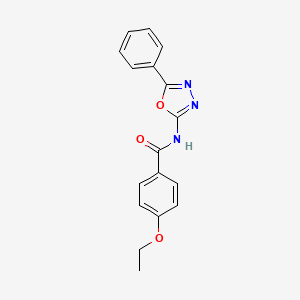

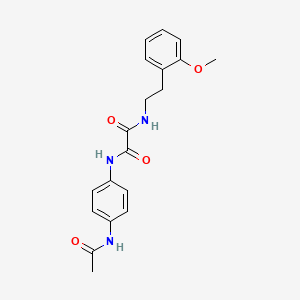

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This results in the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .

Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions of oxadiazoles involve the reaction of the amino group with various acid chlorides to yield acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on the substituents in the oxadiazole ring . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

科学的研究の応用

Anti-Infective Agents

1,3,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents . They exhibit a broad spectrum of activities against various pathogens, including bacteria, viruses, and parasites . The structural versatility of oxadiazoles allows for the synthesis of compounds with targeted action against specific infectious agents, making them valuable in the development of new therapeutic drugs.

Anticancer Research

The oxadiazole ring is a common feature in many anticancer agents. Research has shown that certain oxadiazole derivatives can act as inhibitors of cancer cell growth . The ability to design oxadiazole compounds that can selectively target cancer cells offers a promising avenue for the development of novel anticancer drugs.

Enzyme Inhibition

Oxadiazole derivatives are known to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. For instance, they can act as acetylcholinesterase inhibitors , which are important in the treatment of neurodegenerative diseases like Alzheimer’s . This application highlights the therapeutic potential of oxadiazole compounds in managing diseases associated with enzyme dysfunction.

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of oxadiazole derivatives make them candidates for the development of new pain management medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .

Antidepressant and Anxiolytic Effects

Some oxadiazole derivatives have shown potential in treating mental health conditions such as depression and anxiety . These compounds can interact with neurotransmitter systems in the brain, offering a new approach to managing psychiatric disorders .

Antileishmanial Activity

Research into oxadiazole derivatives has also uncovered their effectiveness against Leishmania parasites . These compounds can disrupt the life cycle of the parasite, providing a basis for new treatments for leishmaniasis, a disease caused by Leishmania infections .

Antitubercular Properties

Tuberculosis (TB) remains a major global health challenge, and oxadiazole derivatives have been identified as potential antitubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for TB, is of significant interest in TB research .

Antiviral Applications

The structural flexibility of oxadiazole derivatives enables the design of compounds with antiviral activities . They can be tailored to interfere with viral replication processes, offering a pathway to new antiviral drugs, especially in the face of emerging viral threats .

将来の方向性

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

作用機序

Target of Action

Oxadiazoles, a key structural component of this compound, have been utilized in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

Mode of Action

It’s known that the properties of oxadiazoles can vary based on the substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .

Biochemical Pathways

Compounds having amide and sulphonamide group in oxadiazole have shown to enhance antidiabetic activities .

Pharmacokinetics

Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their pharmacokinetic properties.

Result of Action

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Action Environment

The properties of oxadiazoles can vary based on the substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .

特性

IUPAC Name |

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFIDQXUTLGFQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B2901929.png)

![2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2901930.png)

![N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901937.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2901938.png)

![3-Methoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2901940.png)

![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)

![(E)-Ethyl[(4-methylphenyl)methylidene]amine](/img/structure/B2901943.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2901950.png)

![1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2901952.png)